

# Profenofos-d3: A Comprehensive Technical Guide on its Physicochemical Properties

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## Compound of Interest

Compound Name: Profenofos-d3

Cat. No.: B15606674

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **Profenofos-d3**, an isotopically labeled organophosphate insecticide. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pesticide analysis. The guide summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and visualizes critical biological pathways associated with its parent compound, Profenofos.

## Core Physicochemical Properties

**Profenofos-d3** is the deuterated form of Profenofos, where three hydrogen atoms on the phenyl ring have been replaced by deuterium. This isotopic labeling is primarily utilized in analytical chemistry, particularly in mass spectrometry-based methods, to serve as an internal standard for the accurate quantification of Profenofos in various matrices. The physicochemical properties of **Profenofos-d3** are expected to be very similar to those of its non-labeled counterpart, with a slight increase in molecular weight due to the presence of deuterium.

## Data Presentation: Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **Profenofos-d3** and its parent compound, Profenofos.

Property	Profenofos-d3	Profenofos
Molecular Formula	C <sub>11</sub> H <sub>12</sub> BrClD <sub>3</sub> O <sub>3</sub> PS	C <sub>11</sub> H <sub>15</sub> BrClO <sub>3</sub> PS[1][2][3]
Molecular Weight	376.65 g/mol [4][5]	373.63 g/mol [2][3]
CAS Number	2140327-42-8[4]	41198-08-7[1]
Appearance	-	Pale yellow liquid with a garlic-like odor[3][6]
Boiling Point	-	100 °C at 1.80 Pa[6]
Melting Point	-	< 25 °C[7]
Water Solubility	-	28 mg/L at 25 °C[6][8]
n-Octanol/Water Partition Coefficient (log P)	-	4.44[6][8]
Density	-	1.455 g/cm <sup>3</sup> at 20 °C[7]
Vapor Pressure	-	1.24 x 10 <sup>-4</sup> Pa at 25 °C

## Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by standardized protocols to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments, based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

### Determination of Melting Point/Melting Range (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state.

Principle: A small, finely powdered sample of the test substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

Apparatus:

- Capillary tube melting point apparatus (e.g., Büchi M-560)
- Glass capillary tubes (fused at one end)
- Thermometer calibrated to a recognized standard

Procedure:

- The test substance is dried and finely powdered.
- A glass capillary tube is filled with the powdered substance to a height of approximately 3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a constant rate (e.g., 1 °C/min).
- The temperature at which the first signs of melting are observed and the temperature at which the substance is completely molten are recorded to define the melting range.<sup>[9]</sup><sup>[10]</sup>

## Determination of Boiling Point (OECD Guideline 103)

This method is used to determine the temperature at which a liquid's vapor pressure equals the atmospheric pressure.

Principle: The boiling point is determined by measuring the temperature of the vapor-liquid equilibrium of the substance at a specified pressure.

Apparatus:

- Ebulliometer or a dynamic vapor pressure apparatus
- Calibrated thermometer or thermocouple
- Pressure measurement device (manometer)

Procedure (Dynamic Method):

- The test substance is placed in the boiling vessel.

- The pressure in the apparatus is reduced to the desired level.
- The substance is heated and stirred until it boils.
- The temperature of the boiling liquid and the corresponding pressure are recorded once they have stabilized.
- This process is repeated at various pressures to establish the boiling point curve.<sup>[3][8]</sup>

## Determination of Water Solubility (OECD Guideline 105)

This guideline describes the column elution method and the flask method for determining the water solubility of substances.

**Principle (Flask Method):** A known amount of the test substance is agitated in a specified volume of water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.

**Apparatus:**

- Constant temperature water bath or shaker
- Flasks with stoppers
- Centrifuge (if necessary to separate undissolved material)
- Analytical instrument for concentration measurement (e.g., HPLC, GC-MS)

**Procedure:**

- An excess amount of the test substance is added to a flask containing a known volume of water.
- The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).
- The solution is allowed to stand to allow for phase separation. If necessary, centrifugation is used to remove undissolved particles.

- A sample of the clear aqueous phase is carefully withdrawn.
- The concentration of the test substance in the sample is determined using a suitable analytical method.[\[11\]](#)

## Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 107)

This method, also known as the shake flask method, determines the n-octanol/water partition coefficient (Log P), which is a measure of a substance's lipophilicity.

**Principle:** The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

**Apparatus:**

- Separatory funnels or centrifuge tubes with stoppers
- Mechanical shaker
- Centrifuge
- Analytical instrument for concentration measurement (e.g., HPLC, GC-MS)

**Procedure:**

- n-Octanol and water are pre-saturated with each other.
- A known amount of the test substance is added to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
- The funnel is shaken vigorously for a set period to allow for partitioning equilibrium to be established.
- The mixture is then centrifuged to ensure complete phase separation.

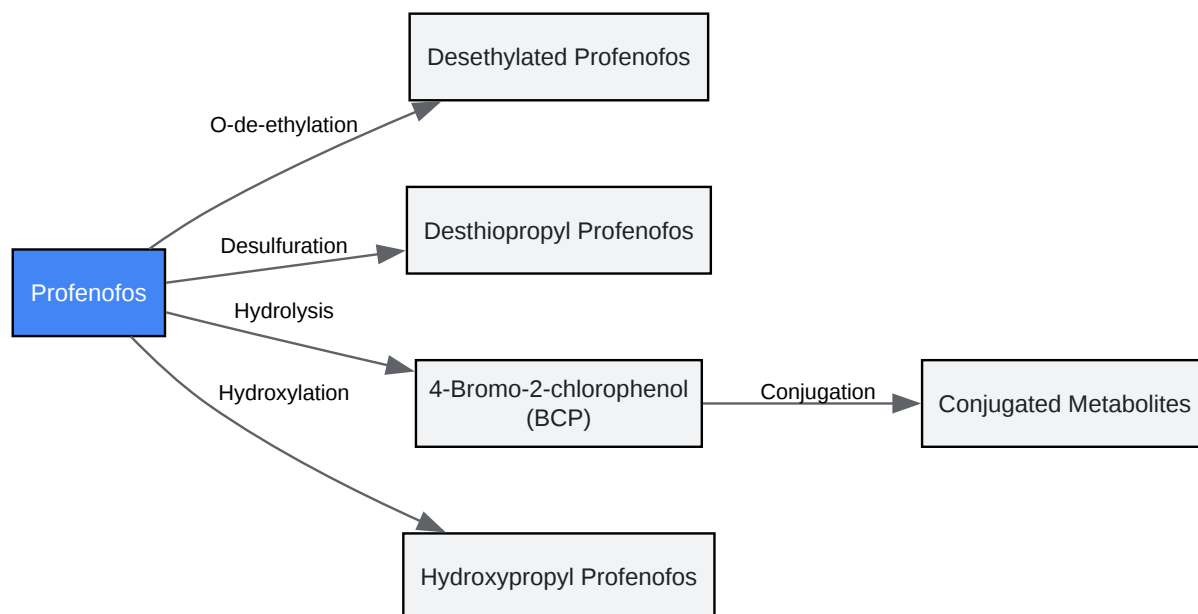
- Samples are taken from both the n-octanol and water phases.
- The concentration of the test substance in each sample is determined analytically.
- The partition coefficient (P) is calculated, and its logarithm (log P) is reported.[\[5\]](#)[\[6\]](#)[\[12\]](#)

## Signaling Pathways and Mechanisms

The primary mechanism of action of Profenofos is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. The metabolic breakdown of Profenofos is also a critical aspect of its toxicological profile.

## Metabolic Pathway of Profenofos

Profenofos undergoes several metabolic transformations in biological systems, primarily through hydrolysis and oxidation, leading to various metabolites.

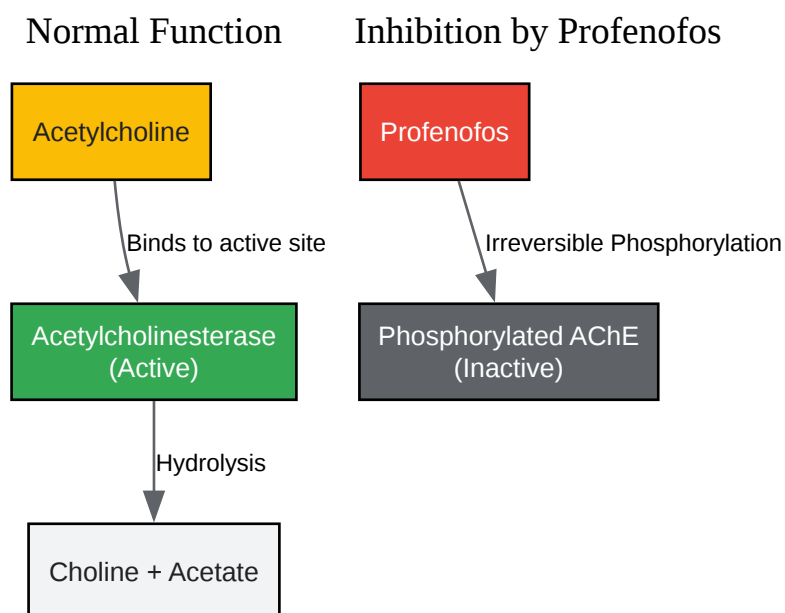


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Caption: Metabolic pathway of Profenofos leading to key metabolites.[\[4\]](#)[\[7\]](#)[\[13\]](#)

## Mechanism of Acetylcholinesterase Inhibition

Profenofos acts as an irreversible inhibitor of acetylcholinesterase by phosphorylating the serine residue in the active site of the enzyme.

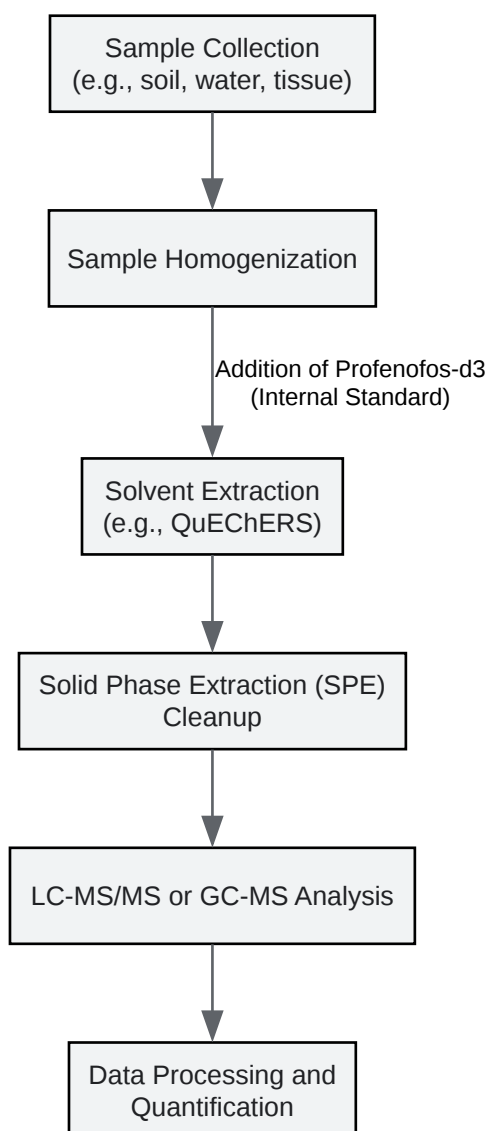


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Caption: Mechanism of acetylcholinesterase inhibition by Profenofos.[14][15][16][17]

## Experimental Workflow for Analysis

The analysis of **Profenofos-d3** in a sample matrix typically follows a standardized workflow involving sample preparation, extraction, cleanup, and instrumental analysis.



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Caption: General experimental workflow for the analysis of **Profenofos-d3**.

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